

A Deep Dive into the Physical Characteristics of Deuterated Phenethyl Acetate

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Compound of Interest

Compound Name: Phenethyl acetate-d3

Cat. No.: B12308480

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of deuterated phenethyl acetate. It is designed to be a vital resource for researchers and professionals in drug development and related scientific fields where isotopically labeled compounds are utilized. This document presents available quantitative data, details relevant experimental protocols for characterization, and visualizes key workflows.

Core Physical Characteristics

Phenethyl acetate is an organic ester with a characteristic pleasant floral aroma. Its deuterated analogues are valuable tools in various research applications, including as internal standards in mass spectrometry-based quantification and in metabolic studies. The substitution of hydrogen with deuterium atoms can subtly influence the physical properties of the molecule due to the increased mass of deuterium. While extensive physical data for all deuterated variants of phenethyl acetate is not readily available in public literature, this guide compiles the known information and provides context through the well-documented properties of the non-deuterated form.

Data Presentation

The following table summarizes the known physical characteristics of phenethyl acetate and its deuterated analogues. It is important to note that experimentally determined data for many of the deuterated species' physical properties, such as boiling point and density, are not widely

published. The provided data has been aggregated from various chemical suppliers and databases.

| Property | Phenethyl Acetate | Phenethyl Acetate-d3 | Phenethyl Acetate-d5 | Phenethyl Acetate-d8 |
|-------------------|--|--|--|--|
| Molecular Formula | C ₁₀ H ₁₂ O ₂ | C ₁₀ H ₉ D ₃ O ₂ | C ₁₀ H ₇ D ₅ O ₂ | C ₁₀ D ₈ H ₄ O ₂ |
| Molecular Weight | 164.20 g/mol | 167.22 g/mol | 169.23 g/mol | 172.25 g/mol (calculated) |
| Appearance | Colorless liquid | Colorless liquid | N/A | N/A |
| Boiling Point | 238-239 °C | N/A | N/A | N/A |
| Melting Point | -31 °C | N/A | N/A | N/A |
| Density | 1.032 g/mL at 25 °C | N/A | N/A | N/A |
| Refractive Index | n ₂₀ /D 1.498 | N/A | N/A | N/A |
| Purity (atom % D) | N/A | ≥98% | ≥98% | N/A |

N/A: Not readily available in public domain.

Theoretically, the boiling point, density, and refractive index of the deuterated species are expected to be slightly higher than those of their non-deuterated counterpart due to the stronger intermolecular van der Waals forces resulting from the increased mass of deuterium. However, without experimental data, the exact values remain undetermined.

Experimental Protocols

The following section details the standard methodologies for determining the key physical characteristics of liquid organic compounds like deuterated phenethyl acetate.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For high-boiling liquids like phenethyl acetate, several methods can be employed.

1. Microscale Boiling Point Determination (Thiele Tube Method):

- Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating source (Bunsen burner or oil bath).
- Procedure:
 - A small amount of the liquid sample (a few drops) is placed in the small test tube.
 - A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
 - The test tube is attached to a thermometer and placed in a Thiele tube filled with a high-boiling liquid (e.g., mineral oil).
 - The Thiele tube is gently heated, causing the air trapped in the capillary tube to expand and exit as a stream of bubbles.
 - Heating is continued until a steady stream of bubbles emerges from the capillary.
 - The heat source is then removed, and the liquid is allowed to cool.
 - The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

2. Distillation Method:

- Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.
- Procedure:
 - A larger sample of the liquid is placed in the distillation flask along with boiling chips.
 - The distillation apparatus is assembled.

- The liquid is heated to its boiling point, and the vapor is allowed to rise and pass into the condenser.
- The temperature of the vapor is measured by a thermometer placed at the vapor outlet.
- The boiling point is the stable temperature at which the liquid and vapor are in equilibrium.

Measurement of Density

Density is the mass per unit volume of a substance. For liquids, a pycnometer is a commonly used and precise instrument.

Using a Pycnometer:

- Apparatus: Pycnometer (a glass flask with a specific volume), analytical balance, thermometer.
- Procedure:
 - The empty, clean, and dry pycnometer is weighed accurately on an analytical balance.
 - The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper, which has a capillary bore, is inserted, and any excess liquid is wiped from the outside.
 - The filled pycnometer is weighed again.
 - The temperature of the liquid is recorded.
 - The density is calculated by dividing the mass of the liquid (mass of filled pycnometer - mass of empty pycnometer) by the known volume of the pycnometer.

Measurement of Refractive Index

The refractive index is a dimensionless number that describes how fast light travels through a material. It is a characteristic property of a substance.

Using an Abbe Refractometer:

- Apparatus: Abbe refractometer, light source (usually a sodium lamp), dropper.
- Procedure:
 - The prisms of the refractometer are cleaned with a suitable solvent (e.g., ethanol) and allowed to dry.
 - A few drops of the liquid sample are placed on the surface of the measuring prism.
 - The prisms are closed and locked.
 - The light source is turned on, and the eyepiece is adjusted to bring the crosshairs into focus.
 - The dispersion compensator is adjusted to eliminate any color fringe at the borderline between the light and dark fields.
 - The refractometer is adjusted until the borderline is centered on the crosshairs.
 - The refractive index is read from the scale. The temperature should also be recorded as the refractive index is temperature-dependent.

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for elucidating the structure of molecules. For deuterated compounds, it confirms the position and extent of deuterium incorporation.

- Sample Preparation:
 - A small amount of the deuterated phenethyl acetate (typically 5-10 mg) is dissolved in a suitable deuterated solvent (e.g., chloroform-d, CDCl_3) in a clean, dry NMR tube.
 - A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.
- Analysis:
 - The NMR tube is placed in the NMR spectrometer.

- ^1H NMR and ^{13}C NMR spectra are acquired. In the ^1H NMR spectrum of a deuterated phenethyl acetate, the signals corresponding to the positions where hydrogen has been replaced by deuterium will be absent or significantly reduced in intensity.

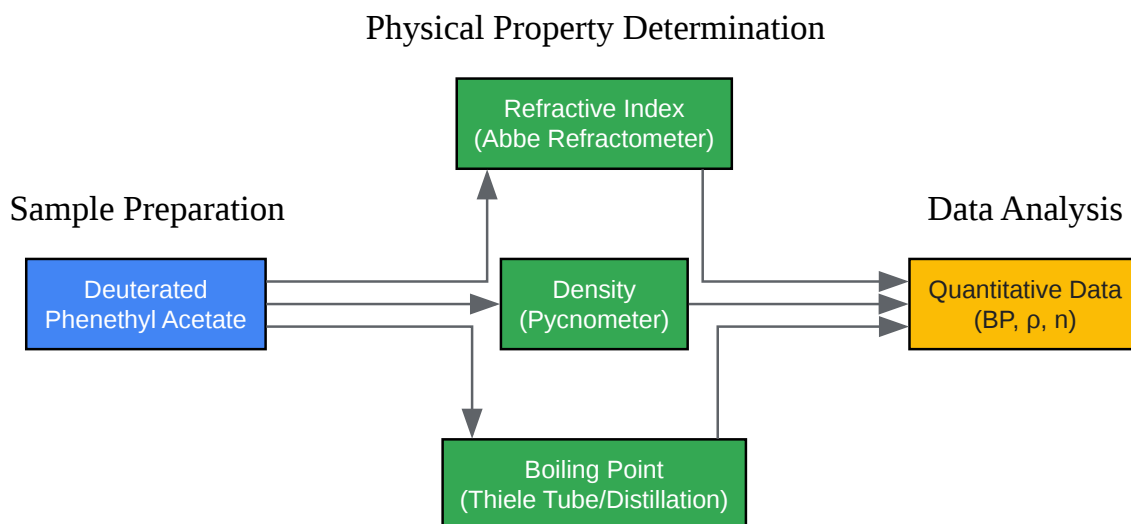
2. Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is used to separate and identify components of a mixture and to determine the molecular weight and fragmentation pattern of a compound.

- Sample Preparation:
 - A dilute solution of the deuterated phenethyl acetate is prepared in a volatile organic solvent (e.g., dichloromethane, hexane).
- Analysis:
 - A small volume of the sample is injected into the gas chromatograph.
 - The compound is vaporized and separated on a chromatographic column.
 - The separated compound then enters the mass spectrometer, where it is ionized and fragmented.
 - The mass-to-charge ratio of the molecular ion and its fragments are detected, confirming the molecular weight of the deuterated compound and providing information about its structure.^[1]

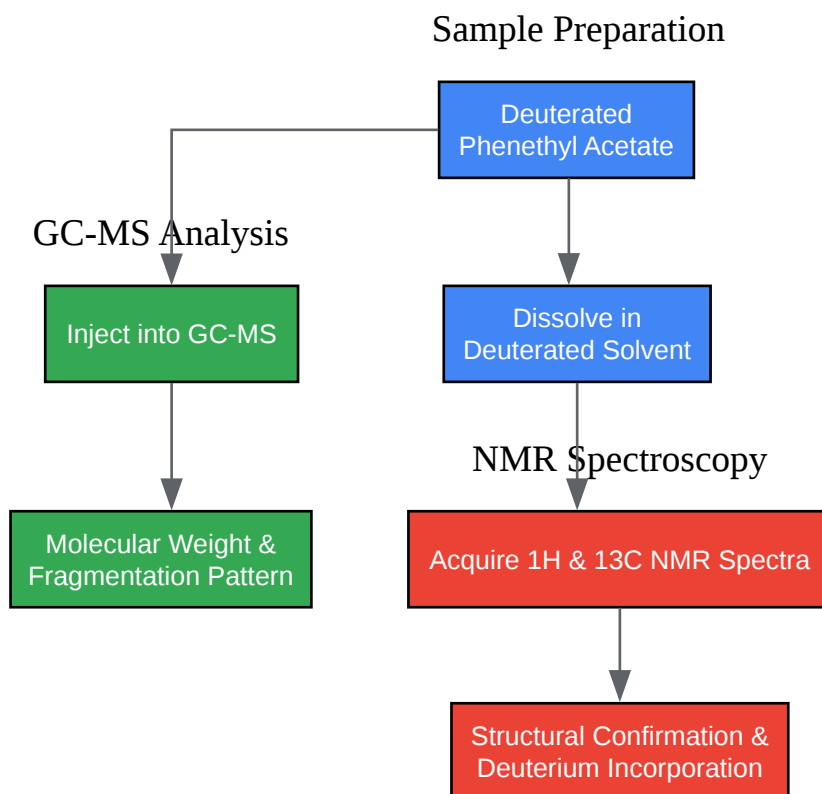
Visualizations

The following diagrams illustrate key experimental workflows for the physical characterization of deuterated phenethyl acetate.



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Workflow for Determining Physical Properties.



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Workflow for Spectroscopic Analysis.

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References

- 1. The application of isotopically labeled analogues for the determination of small organic compounds by GC/MS with selected ion monitoring - Analytical Methods (RSC Publishing) [pubs.rsc.org]
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